

Unveiling the Solid-State Architecture of 2,3-Dimethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethoxybenzaldehyde

Cat. No.: B126229

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2,3-Dimethoxybenzaldehyde** (o-Veratraldehyde), a key intermediate in the synthesis of various pharmaceuticals, including the antimicrobial agent berberine. A comprehensive understanding of its solid-state conformation is crucial for predicting its physicochemical properties, optimizing crystallization processes, and informing rational drug design. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of **2,3-Dimethoxybenzaldehyde** has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The key crystallographic parameters are summarized in the table below for clear and concise reference.

Parameter	Value[1]
Molecular Formula	C ₉ H ₁₀ O ₃
Formula Weight	166.17 g/mol
Crystal System	Monoclinic
Space Group	P 1 2 ₁ /c 1
a	7.6152 Å
b	15.5513 Å
c	7.5891 Å
α	90°
β	115.8831°
γ	90°
Volume	808.5 Å ³
Z	4
Calculated Density	1.365 g/cm ³
R-factor	0.0617

Experimental Protocols

The determination of the crystal structure of **2,3-Dimethoxybenzaldehyde** involves two primary stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

A common method for obtaining single crystals of **2,3-Dimethoxybenzaldehyde** suitable for X-ray diffraction is through slow evaporation. The detailed protocol is as follows:

- Dissolution: 30 mg of **2,3-Dimethoxybenzaldehyde** (97% purity) is dissolved in 4 mL of isopropyl ether.[2]

- Solution Mixture: The resulting solution is mixed with an equal volume of heptane (1:1 ratio).
[2]
- Crystallization: The solvent mixture is allowed to evaporate slowly at ambient temperature.[2]
- Crystal Formation: This process yields colorless, block-shaped crystals suitable for single-crystal X-ray diffraction analysis.[2]

Alternative synthetic routes include the direct formylation of 1,2-dimethoxybenzene and the oxidation of 2,3-dimethoxybenzyl alcohol.[3] One patented method involves a two-step synthesis starting from o-bromophenol, which undergoes formylation, methoxylation, and etherification.[4][5]

Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. The general workflow for this analytical technique is outlined below. While the specific instrument parameters for this compound are detailed in the cited literature, the fundamental steps are universal.

The molecular structure of **2,3-Dimethoxybenzaldehyde** in the crystalline state is nearly planar.[2] However, one of the methoxy groups shows a significant deviation of 1.2 Å from the aromatic plane.[2]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the experimental determination of the crystal structure of **2,3-Dimethoxybenzaldehyde**.



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Experimental workflow for crystal structure determination.

Biological Activity

Beyond its role as a synthetic intermediate, **2,3-Dimethoxybenzaldehyde** exhibits notable biological activities. It has demonstrated high antifungal activity, with a minimum inhibitory concentration (MIC) of 2.5 mM.[6][7][8][9] Additionally, it shows weak antiviral activity against HSV-1 and antibacterial effects against *E. coli* and *S. aureus*. [6] These properties suggest its potential as a lead compound in the development of novel antimicrobial agents. No specific signaling pathways have been elucidated in the available literature.

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